JNJ-26146900

SARM Tissue Selectivity Bone Mineral Density

Procure JNJ-26146900 as the definitive research probe for tissue-selective AR modulation. Unlike generic SARMs, it uniquely acts as a pure AR antagonist in vitro, translating to prostate-sparing, bone/muscle-preserving effects in vivo. Essential for oncology, cachexia, and osteoporosis preclinical models. Validate your findings with a well-characterized, high-purity standard that bridges oncology and musculoskeletal research.

Molecular Formula C15H15F3N2O3S
Molecular Weight 360.4 g/mol
CAS No. 868691-50-3
Cat. No. B1673006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-26146900
CAS868691-50-3
SynonymsJNJ-26146900;  JNJ 26146900;  JNJ26146900.
Molecular FormulaC15H15F3N2O3S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC(C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O
InChIInChI=1S/C15H15F3N2O3S/c1-3-24(22,23)8-14(2,21)13-5-9-4-10(7-19)11(15(16,17)18)6-12(9)20-13/h4-6,20-21H,3,8H2,1-2H3/t14-/m0/s1
InChIKeyUJGGNFGSHPHGNE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-26146900 (CAS 868691-50-3): Selective Androgen Receptor Modulator (SARM) with Verified In Vivo Tissue-Selectivity for Preclinical Research Procurement


JNJ-26146900 (CAS: 868691-50-3), chemically 2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile, is a nonsteroidal, orally active selective androgen receptor modulator (SARM) developed by Johnson & Johnson [1]. It exhibits a distinct functional profile, acting as a pure androgen receptor (AR) antagonist in vitro while demonstrating mixed, tissue-selective agonistic and antagonistic effects in vivo, specifically preserving lean body mass and bone mineral density while reducing prostate tissue weight in rat models [2].

Critical Procurement Differentiation: Why In-Class JNJ-26146900 Analogs Cannot Be Substituted for Verified Tissue-Selective Pharmacology


Substituting JNJ-26146900 with another SARM or AR antagonist without direct comparative data is scientifically unjustifiable. The pharmacological outcome of SARM therapy is highly dependent on the specific ligand's ability to induce unique conformational changes in the AR, leading to differential recruitment of co-regulators and divergent, tissue-specific gene expression profiles [1]. Consequently, even structurally related SARMs can exhibit profoundly different functional activities in vivo, impacting anabolic versus androgenic endpoints. For instance, while JNJ-26146900 demonstrates a specific balance of anti-androgenic effects in the prostate and agonistic effects on bone and muscle, other SARMs like Ostarine or Andarine possess significantly different potencies and tissue-selectivity ratios, rendering them unsuitable as generic replacements without re-validation . The quantitative evidence below substantiates the unique pharmacological signature of JNJ-26146900.

Quantitative Differentiation Guide: JNJ-26146900 (868691-50-3) vs. Key SARM and AR Antagonist Comparators for Procurement Decisions


Tissue-Selective Pharmacology: JNJ-26146900 Exhibits a Unique In Vivo Anabolic/Anti-Androgenic Profile Differentiating It from Pure Antagonists and Potent SARMs

JNJ-26146900 demonstrates a distinct tissue-selective pharmacological signature in vivo, differentiating it from both pure AR antagonists and other SARMs. In aged orchidectomized (ORX) rats, a model of hypogonadism and bone loss, JNJ-26146900 treatment at 30 mg/kg significantly attenuated the loss of tibial bone mineral density (BMD), maintaining BMD at 194 ± 20 mg/cm³ compared to a decline to 166 ± 26 mg/cm³ in untreated ORX controls (P<0.05). It also partially prevented the loss of lean body mass (LBM) [1]. This anabolic activity in bone and muscle contrasts with its anti-androgenic effect in the prostate, where it reduced ventral prostate weight with an oral ED50 of 20-30 mg/kg, an effect comparable to the pure AR antagonist bicalutamide. This simultaneous preservation of musculoskeletal tissue while suppressing androgenic tissues is a key differentiator from bicalutamide, which does not typically exhibit bone-anabolic effects, and from other SARMs like Ostarine and Andarine, which have different tissue-selectivity profiles and higher potency on AR binding .

SARM Tissue Selectivity Bone Mineral Density Lean Body Mass

In Vitro AR Antagonism and Binding Affinity: JNJ-26146900 Functions as a Pure Antagonist, Differentiating It from Partial Agonist SARMs

In a cell-based functional assay, JNJ-26146900 acts as a pure androgen receptor antagonist, a property it shares with bicalutamide [1]. It binds to the rat AR with a Ki of 400 nM . This pure antagonist profile in vitro is a key differentiator from many other SARMs, which function as partial agonists or tissue-specific agonists in vitro. For example, Ostarine (MK-2866) and Andarine (GTx-007, S-4), while also classified as SARMs, are potent AR agonists with Ki values of 3.8 nM and 4 nM, respectively, and do not exhibit the same pure antagonist behavior in cell-based models . This functional difference in vitro suggests that JNJ-26146900 recruits a distinct set of transcriptional co-regulators compared to these agonist SARMs, which translates to its unique in vivo tissue-selectivity [2]. Selecting JNJ-26146900 is essential for studies requiring an AR modulator with a pure antagonist baseline in vitro.

Androgen Receptor Antagonist Binding Affinity Ki

In Vivo Antitumor Efficacy in Prostate Cancer Models: JNJ-26146900 Demonstrates Significant Tumor Growth Inhibition Comparable to Bicalutamide

JNJ-26146900 exhibits significant anti-tumor activity in vivo. In the Dunning rat model of prostate cancer, it maximally inhibited tumor growth at a dose of 10 mg/kg. Furthermore, it significantly slowed tumor growth in a CWR22-LD1 mouse xenograft model of human prostate cancer [1]. Its oral potency in reducing prostate weight (ED50 of 20-30 mg/kg) is directly comparable to that of the clinically established AR antagonist, bicalutamide [2]. This provides a well-defined benchmark for anti-androgenic efficacy in oncological research. In contrast, while other SARMs like Enobosarm (Ostarine) have been explored in cancer cachexia, their direct anti-tumor activity in prostate cancer models is not the primary feature and often differs significantly from pure antagonists or mixed-profile SARMs like JNJ-26146900.

Prostate Cancer Xenograft Tumor Growth Inhibition In Vivo

Validated Research Applications for JNJ-26146900 (868691-50-3) Based on Quantified In Vivo Pharmacology


Investigating the Molecular Mechanisms of SARM-Mediated Tissue Selectivity

JNJ-26146900 is a premier research tool for dissecting the molecular basis of tissue-selective AR modulation. Its well-characterized in vivo profile—pure AR antagonism in vitro that translates to mixed, tissue-specific agonism/antagonism in vivo—makes it an ideal probe. Researchers can use JNJ-26146900 in comparative gene expression and co-regulator recruitment assays (e.g., ChIP-seq, RNA-seq) in prostate, bone, and muscle tissues to identify the specific transcriptional programs and AR interactomes responsible for its unique anabolic and anti-androgenic effects. These studies are essential for advancing the fundamental understanding of SARM pharmacology [1].

Preclinical Studies of Cancer-Related Musculoskeletal Wasting (Cachexia and Osteoporosis)

Given its dual ability to reduce prostate tumor burden while simultaneously preventing the loss of bone mineral density and lean body mass, JNJ-26146900 is uniquely suited for preclinical models of cancer cachexia and osteoporosis associated with androgen deprivation therapy. The compound has been validated in aged orchidectomized rats, a standard model for hypogonadism-induced bone loss, where it significantly maintained tibial BMD (194 ± 20 mg/cm³ vs. 166 ± 26 mg/cm³ in ORX controls, P<0.05) [2]. Its use in this context provides a disease-relevant, mechanistic bridge between oncology and musculoskeletal research.

In Vivo Comparator for Novel AR-Targeting Therapeutics in Prostate Cancer Models

JNJ-26146900 serves as an excellent in vivo benchmark or comparator compound for evaluating novel AR antagonists, SARMs, or proteolysis-targeting chimeras (PROTACs). Its well-defined efficacy in the Dunning rat and CWR22-LD1 xenograft models of prostate cancer provides a reliable reference point for tumor growth inhibition [3]. Furthermore, its unique bone-sparing effect offers an additional, nuanced parameter for comparison that is not available with traditional AR antagonists like bicalutamide, allowing for more sophisticated preclinical differentiation of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-26146900

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.